2-Methyl-5-(piperidin-1-yl)piperidine
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Overview
Description
2-Methyl-5-(piperidin-1-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and another piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-1-yl)piperidine typically involves the reaction of 2-methylpiperidine with piperidine under specific conditions. One common method is the reductive amination of 2-methylpiperidine with piperidine using a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process is often optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2-Methyl-5-(piperidin-1-yl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
2-Methylpiperidine: Similar but lacks the additional piperidine ring.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom of the piperidine ring
Uniqueness
2-Methyl-5-(piperidin-1-yl)piperidine is unique due to its dual piperidine rings and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-methyl-5-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-10-5-6-11(9-12-10)13-7-3-2-4-8-13/h10-12H,2-9H2,1H3 |
InChI Key |
LXTDWUVTPJCWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)N2CCCCC2 |
Origin of Product |
United States |
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